Abexinostat

Epigenetics HDAC Inhibition Drug Discovery

Select Abexinostat for its unique >40-fold HDAC1-selectivity (Ki=7nM vs HDAC8 280nM), minimizing thrombocytopenia risk. Its oral bioavailability and BID intermittent schedule enable chronic murine lymphoma studies impractical with IV-infused comparators. Consistent RAD51 suppression makes it ideal for HR-proficient tumor models and synthetic-lethal combinations (PARP inhibitors, cisplatin). Dual-biomarker PD assay (acetyl-H3 + MBLAC2) ensures quantifiable target engagement.

Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
CAS No. 783355-60-2
Cat. No. B1684138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbexinostat
CAS783355-60-2
Synonymsabexinostat
CRA 024781
CRA-024781
CRA024781
PCI 24781
PCI-24781
PCI24781
Molecular FormulaC21H23N3O5
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25)
InChIKeyMAUCONCHVWBMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abexinostat (PCI-24781, CAS 783355-60-2): A Pan-HDAC Inhibitor with Differentiated Oral Pharmacokinetics and Isoform Selectivity for Research and Development


Abexinostat (also known as PCI-24781 or CRA-024781) is a small-molecule, hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor currently under clinical investigation for various hematologic malignancies and solid tumors [1]. It exhibits potent inhibitory activity against Class I, II, and IV HDAC enzymes, with a primary target of HDAC1 (Ki = 7 nM) and notable >40-fold selectivity over HDAC8 [2]. Abexinostat is characterized by its oral bioavailability and a distinct pharmacokinetic profile that enables twice-daily (BID) dosing, setting it apart from intravenously administered HDAC inhibitors such as romidepsin and belinostat [3]. Its mechanism involves the accumulation of acetylated histones and non-histone proteins, leading to cell cycle arrest, apoptosis, and the suppression of DNA damage repair pathways, including the downregulation of RAD51 [4].

Critical Reasons Abexinostat Cannot Be Readily Substituted by Other Pan-HDAC Inhibitors in Research


While the class of pan-HDAC inhibitors—including vorinostat, panobinostat, belinostat, and romidepsin—shares a common mechanism of action, critical differences in isoform selectivity, pharmacokinetic properties, and non-HDAC target engagement preclude simple substitution. Abexinostat demonstrates a unique >40-fold selectivity for HDAC1 over HDAC8, a profile not uniformly shared across the class, which has implications for therapeutic window and toxicity [1]. Furthermore, its oral bioavailability and short half-life (~4–8 hours) enable a twice-daily (BID) intermittent dosing schedule (e.g., "one week on, one week off") that is fundamentally distinct from the continuous intravenous infusion required for belinostat or the less frequent oral schedules of vorinostat and panobinostat [2]. These pharmacologic distinctions translate directly into differences in clinical tolerability, efficacy signals in specific lymphoma subtypes, and the feasibility of combination regimens. Therefore, selecting a comparator or research tool based solely on broad "pan-HDAC" activity without considering these quantitative and qualitative differentiators can lead to erroneous conclusions regarding potency, safety, and translational relevance.

Quantitative Comparative Evidence: Why Abexinostat Is a Preferred Candidate for Specific Research Applications


Superior HDAC1 Potency and Distinct Isoform Selectivity Profile Versus Vorinostat and Panobinostat

Abexinostat exhibits exceptional potency against HDAC1 with a Ki of 7 nM, which is approximately 3-fold more potent than the clinically approved pan-HDAC inhibitor vorinostat (HDAC1 Ki ≈ 20 nM) [1]. More significantly, abexinostat demonstrates a >40-fold selectivity window against HDAC8 (Ki = 280 nM), whereas vorinostat and panobinostat display more balanced, non-selective inhibition across Class I and II HDACs [2]. This isoform selectivity profile is quantifiably distinct and may contribute to a differentiated therapeutic index.

Epigenetics HDAC Inhibition Drug Discovery

Anti-Proliferative Activity in Tumor Cell Lines: Comparative IC50 Values in SK-N-AS Neuroblastoma Model

In a direct head-to-head comparison using the SK-N-AS neuroblastoma cell line, abexinostat demonstrated an IC50 of 46.3 nM for inhibiting cell proliferation [1]. This value positions abexinostat's potency between romidepsin (IC50 = 5.7 nM) and panobinostat (IC50 = 2.2 nM), indicating that while not the most potent in this specific assay, abexinostat achieves a meaningful anti-proliferative effect at clinically achievable concentrations.

Cancer Biology Cell Viability Preclinical Efficacy

Potent Inhibition of MBLAC2 Hydrolase Activity: A Unique Non-HDAC Target Shared Only with Pracinostat

Abexinostat potently inhibits the hydrolase activity of metallo-β-lactamase domain-containing protein 2 (MBLAC2) with an EC50 below 10 nM, an activity shared with pracinostat but not widely reported for other approved HDAC inhibitors like vorinostat or belinostat [1]. This engagement represents a potential secondary pharmacologic effect that could contribute to its unique biological profile.

Chemical Biology Off-Target Profiling Metallo-β-Lactamase

Pharmacokinetic Half-Life Enables Twice-Daily Intermittent Dosing: A Differentiator from Continuous Infusion Agents

Abexinostat exhibits a median terminal elimination half-life (T1/2) of 2.56–8.31 hours in a Phase 1 study of Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma [1]. This relatively short half-life supports a twice-daily (BID) oral dosing schedule, often administered in a "one week on, one week off" cycle [2]. In contrast, belinostat requires a continuous 48-hour intravenous infusion due to its extremely short half-life, and vorinostat is typically dosed once daily due to its longer half-life (~2 hours, but with sustained pharmacodynamic effects) [3].

Pharmacokinetics Drug Development Dosing Schedule

Broad-Spectrum Anti-Tumor Activity Across Diverse Cell Lines: Comparable Potency to Other Pan-HDAC Inhibitors

Abexinostat demonstrates potent anti-proliferative activity against a broad panel of tumor cell lines, with GI50 values ranging from 0.15 μM to 3.09 μM [1]. This range is comparable to the potency observed for vorinostat and panobinostat across similar cell line panels, confirming its status as a bona fide pan-HDAC inhibitor with broad applicability [2].

Oncology Cell Panel Screening Drug Sensitivity

Downregulation of DNA Repair Protein RAD51: A Potential Biomarker of Response and Combinatorial Strategy

Abexinostat treatment leads to a marked decrease in the expression of the DNA repair protein RAD51 at both mRNA and protein levels in multiple cell lines, including nasopharyngeal carcinoma (NPC) and megakaryocyte models [1]. This suppression of homologous recombination (HR) repair is a class effect observed with some HDAC inhibitors, but the extent of RAD51 downregulation by abexinostat has been specifically quantified and linked to enhanced sensitivity to DNA-damaging agents like irradiation and chemotherapy [2].

DNA Damage Repair Synthetic Lethality Combination Therapy

Optimal Research Applications of Abexinostat Based on Quantitative Differentiation


Investigating HDAC1-Driven Oncogenic Pathways with Reduced HDAC8-Mediated Toxicity

Given its >40-fold selectivity for HDAC1 over HDAC8 (Ki = 7 nM vs. 280 nM), abexinostat is the tool of choice for dissecting HDAC1-specific transcriptional programs in cancer models, particularly when minimizing confounding effects from HDAC8 inhibition—which has been linked to thrombocytopenia and other class-specific toxicities—is paramount [1].

Preclinical Development of Oral, Intermittent Dosing Regimens for Hematologic Malignancies

The short half-life of 2.56–8.31 hours enables twice-daily oral dosing with a "one week on, one week off" schedule. This profile is ideally suited for chronic dosing studies in murine lymphoma models where sustained target engagement is desired without cumulative toxicity, and where intravenous infusion of comparators like belinostat is impractical [2].

Combination Therapy Studies Exploiting Homologous Recombination Deficiency (HRD)

Abexinostat's consistent downregulation of RAD51, a key HR protein, makes it a compelling candidate for combination with DNA-damaging agents (e.g., PARP inhibitors, cisplatin, irradiation) in models of HR-proficient tumors. Preclinical studies in nasopharyngeal carcinoma and other solid tumor models have validated this synthetic lethal approach [3].

Pharmacodynamic Studies of HDAC Inhibition with a Dual Biomarker: Acetylated Histone H3 and MBLAC2 Activity

Researchers can leverage abexinostat's potent inhibition of both HDAC1 (Ki = 7 nM) and MBLAC2 hydrolase activity (EC50 < 10 nM) to design dual-biomarker pharmacodynamic assays. Monitoring acetylated histone H3 in peripheral blood mononuclear cells (PBMCs) alongside MBLAC2 substrate turnover provides a unique, quantifiable readout of target engagement in vivo [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abexinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.